
2-(2H-indazol-2-yl)-3-methylbutanoic acid
Description
2-(2H-Indazol-2-yl)-3-methylbutanoic acid is a heterocyclic carboxylic acid featuring an indazole scaffold fused to a branched-chain butanoic acid moiety. Indazole derivatives are pharmacologically significant due to their structural rigidity, which enhances binding affinity to biological targets such as receptors and enzymes . The 3-methylbutanoic acid component introduces chirality and lipophilicity, influencing pharmacokinetic properties like absorption and metabolic stability. This compound has drawn attention in drug discovery, particularly in modulating central nervous system (CNS) targets, as evidenced by structurally related analogs acting on cannabinoid receptors (CB1) .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-indazol-2-yl-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)11(12(15)16)14-7-9-5-3-4-6-10(9)13-14/h3-8,11H,1-2H3,(H,15,16) |
InChI Key |
GZTOQGBQYBOWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=C2C=CC=CC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver, or it can proceed under metal-free conditions .
Industrial Production Methods
Industrial production methods for indazole derivatives often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2H-indazol-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2H-indazol-2-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating infectious diseases and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2H-indazol-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, some indazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with microbial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of 2-(2H-indazol-2-yl)-3-methylbutanoic acid, we compare it with structurally and functionally related compounds (Table 1).
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Insights from Comparisons
Structural Flexibility and Bioactivity: The indazole scaffold in the target compound distinguishes it from simpler acids (e.g., 3-methylbutanoic acid) and other heterocyclic analogs (e.g., benzoisothiazolone derivatives). Indazole’s aromaticity and hydrogen-bonding capacity enhance interactions with hydrophobic receptor pockets, as seen in LONI4’s CB1 activity . Substituents like dichlorobenzyl (LONI4) or carboxamide (2CA3MBA) drastically alter receptor specificity and metabolic stability. The target compound’s lack of such groups may render it more amenable to derivatization for optimizing drug-like properties.
Chirality and Stereochemical Effects :
- The (S)-configuration in analogs like LONI4 is critical for CB1 binding . Similarly, the (2R)-configuration in dioxoisoindolin derivatives influences crystal packing and solubility . The target compound’s stereochemistry (if resolved) could determine its pharmacological profile.
Metabolic and Stability Considerations: Simple 3-methylbutanoic acid is rapidly metabolized in vivo, as observed in cheese microbiota . In contrast, indazole derivatives exhibit prolonged half-lives due to their rigid structures, as inferred from CB1-active compounds .
Synthetic routes for indazole analogs often involve multi-component reactions, as seen in benzothiazole-indole hybrids .
Biological Activity
2-(2H-Indazol-2-yl)-3-methylbutanoic acid is a complex organic compound that has garnered interest for its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 218.25 g/mol. Its structure features an indazole moiety which is important for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₂O₂ |
Molecular Weight | 218.25 g/mol |
IUPAC Name | This compound |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially useful in treating conditions like ulcerative colitis and systemic lupus erythematosus .
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
- Modulation of TNF Signaling : The compound acts as a modulator of tumor necrosis factor (TNF) signaling pathways, which are crucial in inflammatory responses and immune system regulation .
The mechanism by which this compound exerts its effects involves interaction with specific receptors and enzymes involved in inflammation and cell signaling. It may inhibit the activation of NF-kB pathways, leading to reduced expression of pro-inflammatory cytokines.
Study on Inflammatory Response
A study published in Pharmacology Research evaluated the anti-inflammatory effects of this compound in a murine model of colitis. Results demonstrated a significant reduction in inflammatory markers and improved histological scores in treated animals compared to controls .
Neuroprotective Study
Another research article explored the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. The findings indicated that treatment with this compound significantly decreased cell death and oxidative stress markers .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(2H-indazol-2-yl)-3-methylbutanoic acid, and what are the key intermediates?
- Methodological Answer : A common approach involves coupling indazole derivatives with methylbutanoic acid precursors. For example, similar compounds (e.g., indole-thiazolidinone hybrids) are synthesized via refluxing intermediates like sodium acetate in acetic acid to form crystalline products . Key intermediates may include halogenated indazoles or protected methylbutanoate esters. Purification typically involves recrystallization from DMF/acetic acid mixtures .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and functional groups. For instance, H-NMR can resolve methyl group splitting patterns (e.g., δ 1.18–1.23 ppm for methyl protons in similar hydroxy-methylbutanoic acids) . Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches, while mass spectrometry validates molecular weight. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions in bioactivity often arise from impurities or stereochemical variations. Researchers should:
- Reproduce synthesis : Ensure strict control of reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts.
- Validate purity : Use HPLC with UV/Vis detection to confirm >95% purity.
- Test enantiomers separately : Chiral chromatography or enzymatic resolution can isolate stereoisomers for comparative bioassays .
- Standardize assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration).
Q. How does the stereochemistry at the methylbutanoic acid moiety influence biological activity, and what methods determine enantiomeric purity?
- Methodological Answer : Stereochemistry significantly impacts receptor binding. For example, (2S,3R)-hydroxy-methylbutanoic acid derivatives show distinct bioactivity compared to (2R,3S) isomers . To assess enantiomeric purity:
- Chiral HPLC : Utilize columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.
- Optical rotation : Compare specific rotation values against literature standards.
- Stereoselective synthesis : Use oxazolidinone auxiliaries to enforce desired configurations during acylations .
Q. What computational modeling approaches predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes or receptors. Key steps include:
- Ligand preparation : Optimize 3D structures using Gaussian09 at the B3LYP/6-31G* level.
- Protein-ligand docking : Use cryo-EM or X-ray structures (PDB) of target proteins (e.g., kinases or GPCRs).
- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding energies, prioritizing residues within 5 Å of the ligand .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in aqueous vs. organic solvents?
- Methodological Answer : Discrepancies may stem from pH-dependent ionization or polymorphic forms. To resolve:
- pH-solubility profiling : Measure solubility in buffers (pH 1–12) using shake-flask methods.
- Thermodynamic studies : Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Co-solvent screening : Test solubilization in PEG-400 or cyclodextrin complexes for improved bioavailability .
Experimental Design Considerations
Q. What in vitro assays are suitable for initial screening of this compound’s anti-inflammatory activity?
- Methodological Answer : Prioritize cell-based assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.